molecular formula C17H11BrN2O B15212770 2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine CAS No. 53174-12-2

2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine

Katalognummer: B15212770
CAS-Nummer: 53174-12-2
Molekulargewicht: 339.2 g/mol
InChI-Schlüssel: DKKPFJOZEHPSDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a furan ring and a bromophenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the biological context and the specific application being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyridine: A core structure shared with many bioactive molecules.

    Furan derivatives: Compounds with a furan ring that exhibit diverse biological activities.

    Bromophenyl compounds: Known for their reactivity and use in various chemical transformations.

Uniqueness

2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine is unique due to its combination of the imidazo[1,2-a]pyridine core with a furan ring and a bromophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Eigenschaften

CAS-Nummer

53174-12-2

Molekularformel

C17H11BrN2O

Molekulargewicht

339.2 g/mol

IUPAC-Name

2-[5-(4-bromophenyl)furan-2-yl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C17H11BrN2O/c18-13-6-4-12(5-7-13)15-8-9-16(21-15)14-11-20-10-2-1-3-17(20)19-14/h1-11H

InChI-Schlüssel

DKKPFJOZEHPSDX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(O3)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.